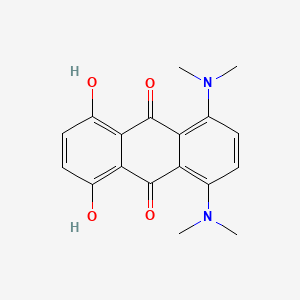![molecular formula C22H25BrN6O9 B13780187 2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate CAS No. 75199-19-8](/img/structure/B13780187.png)
2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenylamino]ethyl acetate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenylamino]ethyl acetate typically involves multiple steps:
Acetylation: The initial step involves the acetylation of aniline derivatives to form acetamido compounds.
Azo Coupling: The acetamido compound undergoes azo coupling with 2-bromo-4,6-dinitrophenyl diazonium salt to form the azo dye intermediate.
Esterification: The final step involves esterification with ethoxyphenyl and hydroxyethyl groups to form the desired compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenylamino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced products.
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
2-[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenylamino]ethyl acetate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in textile and fabric dyeing due to its vibrant color and resistance to fading
Mechanism of Action
The compound exerts its effects primarily through its azo bond, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Azo Bond Cleavage: The azo bond can be cleaved under specific conditions, leading to the formation of amines.
Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, affecting their function and structure
Comparison with Similar Compounds
Similar Compounds
- 2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-ethoxyphenylamino]ethyl acetate
- 2-[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate
- 2-[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenylamino]ethyl acetate
Uniqueness
2-[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenylamino]ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, vibrant color, and versatility in various applications make it stand out among similar compounds .
Properties
CAS No. |
75199-19-8 |
|---|---|
Molecular Formula |
C22H25BrN6O9 |
Molecular Weight |
597.4 g/mol |
IUPAC Name |
2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxy-N-(2-hydroxyethyl)anilino]ethyl acetate |
InChI |
InChI=1S/C22H25BrN6O9/c1-4-37-21-12-18(25-26-22-16(23)9-15(28(33)34)10-20(22)29(35)36)17(24-13(2)31)11-19(21)27(5-7-30)6-8-38-14(3)32/h9-12,30H,4-8H2,1-3H3,(H,24,31) |
InChI Key |
ZWJGCRVWLUKGGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)N(CCO)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



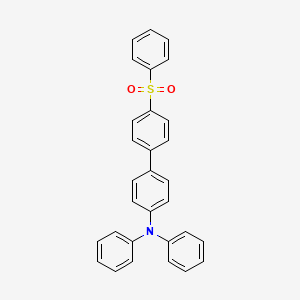
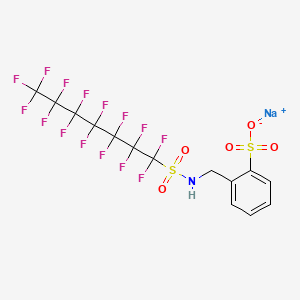
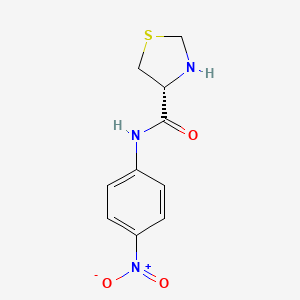
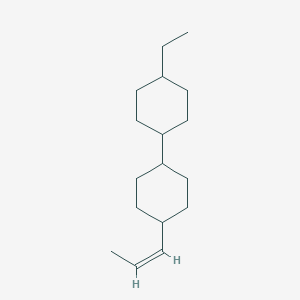
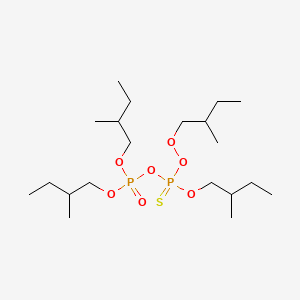
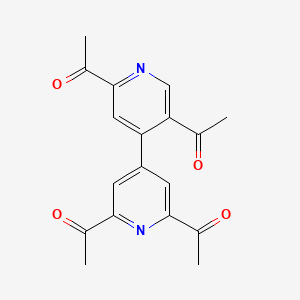
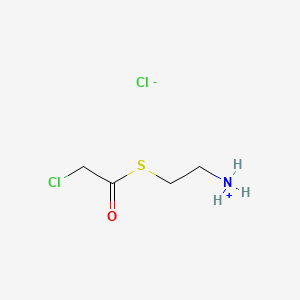
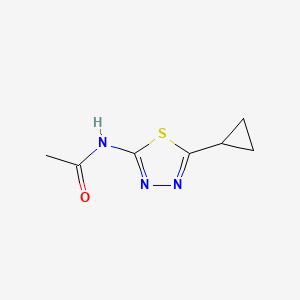
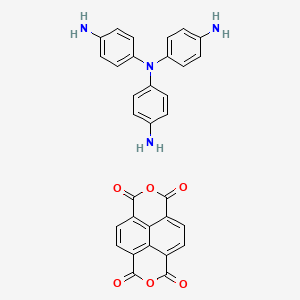
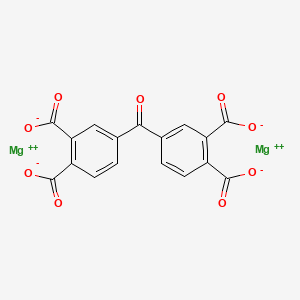
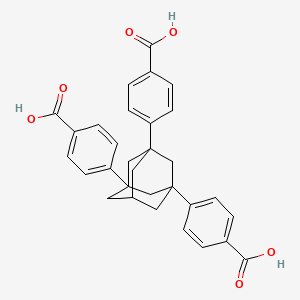
![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
